Cas no 921826-64-4 (N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide)

N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide
- 2-Benzofurancarboxamide, N-(6-fluoro-2-benzothiazolyl)-7-methoxy-N-(3-pyridinylmethyl)-
- 921826-64-4
- AKOS024633700
- N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
- F2265-0883
- N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
-
- インチ: 1S/C23H16FN3O3S/c1-29-18-6-2-5-15-10-19(30-21(15)18)22(28)27(13-14-4-3-9-25-12-14)23-26-17-8-7-16(24)11-20(17)31-23/h2-12H,13H2,1H3
- InChIKey: OJLXHVKSTKSUBI-UHFFFAOYSA-N
- SMILES: O1C2=C(OC)C=CC=C2C=C1C(N(C1=NC2=CC=C(F)C=C2S1)CC1=CC=CN=C1)=O
計算された属性
- 精确分子量: 433.08964072g/mol
- 同位素质量: 433.08964072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 643
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5
- トポロジー分子極性表面積: 96.7Ų
じっけんとくせい
- 密度みつど: 1.431±0.06 g/cm3(Predicted)
- Boiling Point: 618.9±65.0 °C(Predicted)
- 酸度系数(pKa): 4.40±0.12(Predicted)
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2265-0883-2mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
921826-64-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2265-0883-20μmol |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
921826-64-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2265-0883-75mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
921826-64-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2265-0883-10mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
921826-64-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2265-0883-4mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
921826-64-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2265-0883-50mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
921826-64-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2265-0883-5mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
921826-64-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2265-0883-5μmol |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
921826-64-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2265-0883-10μmol |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
921826-64-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2265-0883-40mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
921826-64-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamideに関する追加情報
Introduction to N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide (CAS No. 921826-64-4)
N-(6-fluoro-1,3-benzothiazol-2-yl-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 921826-64-4, represents a novel molecular entity with a unique structural framework that combines several pharmacophoric elements. The presence of a benzofuran core, flanked by a benzothiazole moiety and a pyridine substituent, suggests potential interactions with biological targets that could be exploited for therapeutic applications.
The structural design of this compound is meticulously crafted to enhance its pharmacological properties. The benzofuran scaffold is known for its versatility in drug design, often serving as a key structural component in molecules with demonstrated biological activity. Specifically, the benzofuran ring can engage in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets such as enzymes and receptors. The incorporation of a fluoro group at the 6-position of the benzothiazole ring is particularly noteworthy, as fluorine atoms are frequently used in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity.
The methoxy group at the 7-position of the benzofuran ring further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological targets. Additionally, the presence of a pyridine substituent at the N-(pyridin-3-yl)methyl position introduces another layer of complexity, potentially enhancing solubility and improving pharmacokinetic profiles. This multifaceted structural design makes N-(6-fluoro-1,3-benzothiazol-2-yl-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide) a promising candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in developing small molecules that can modulate the activity of kinases and other enzyme targets associated with various diseases. The structural features of N-(6-fluoro-1,3-benzothiazol-2-yl-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide) suggest that it may have inhibitory effects on such targets. For instance, the benzofuran and benzothiazole moieties are known to be privileged scaffolds in kinase inhibitors, while the pyridine substituent can interact with hinge regions or other critical residues in enzyme active sites. This makes it an attractive candidate for further exploration as a potential therapeutic agent.
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide) involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the fluoro group necessitates specialized synthetic techniques to achieve regioselectivity and avoid unwanted side reactions. Similarly, the installation of the pyridine substituent requires precise control over reaction conditions to prevent degradation or isomerization. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with high precision.
The pharmacological evaluation of N-(6-fluoro-1,3-benzothiazol-2-yl-7-methoxy-N-(pyridin-3-yli)methyl strong>methylbenzofuran The use of computational methods has also been instrumental in understanding the potential biological activity of N-(
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